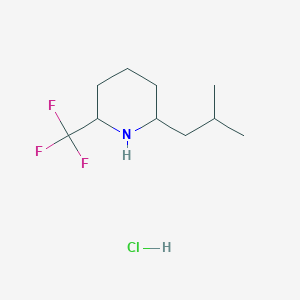

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride

Overview

Description

Synthesis Analysis

Scientific Research Applications

Intramolecular Frustrated Lewis Pairs

Research on intramolecular pyridine-based frustrated Lewis pairs involves the deprotonation of methylpyridines leading to the formation of organolithium or -potassium compounds. These compounds form intramolecular B-N bonds and four-membered rings, showing low reactivity towards hydrogen, THF, acetonitrile, and CO2 due to a short B-N distance. This study contributes to understanding the reactivity and potential applications of pyridine-based compounds in catalysis and hydrogen storage technologies (Körte et al., 2015).

Glycosylation and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile that activates thioglycosides for conversion into glycosides. This process is crucial for synthesizing diverse glycosidic linkages, offering applications in carbohydrate chemistry and drug development (Crich and Smith, 2001).

Aminopyrroles Synthesis

A trifluoromethyl-containing building block is used for preparing aminopyrroles via 2H-azirine ring expansion. This method opens new avenues for synthesizing trifluoromethyl-substituted compounds with potential applications in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).

Coordination Polymers

Research on coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals highlights the synthesis and structural diversity of these materials. These polymers have potential applications in catalysis, gas storage, and separation technologies (Das et al., 2009).

Catalytic Reactions

Studies on superacid-catalyzed preparation of aryl-substituted piperidines reveal the formation of dicationic electrophiles and their reactions with arenes. This research is significant for developing new catalytic methods for synthesizing complex organic molecules (Klumpp et al., 2001).

Future Directions

Properties

IUPAC Name |

2-(2-methylpropyl)-6-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N.ClH/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13;/h7-9,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGQJOGPQKUKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-51-5 | |

| Record name | Piperidine, 2-(2-methylpropyl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)

![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)

amine hydrochloride](/img/structure/B1435429.png)